N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 895025-34-0
VCID: VC4819146
Molecular Formula: C22H18BrN3O3S
Molecular Weight: 484.37
* For research use only. Not for human or veterinary use.
![N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide - 895025-34-0](/images/structure/VC4819146.png)
Description |
N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound with a molecular formula of C22H18BrN3O3S and a CAS number of 895025-34-0 . This compound combines several functional groups, including a benzothiazole ring, a pyridine ring, and a benzamide moiety, which are known for their diverse biological activities. Biological ActivityWhile specific biological activity data for N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is not readily available, compounds with similar structural features have shown potential in various therapeutic areas. For example, benzothiazole derivatives have been explored for their antimicrobial and anticancer properties . Pyridine-containing compounds are also known for their diverse biological activities, including anti-inflammatory and antiviral effects. Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological evaluation, and structure-activity relationship analysis. This would involve assessing its potential as a therapeutic agent against various targets, such as enzymes or receptors implicated in diseases. |
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CAS No. | 895025-34-0 |
Product Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide |
Molecular Formula | C22H18BrN3O3S |
Molecular Weight | 484.37 |
IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C22H18BrN3O3S/c1-28-18-8-5-15(10-19(18)29-2)21(27)26(13-14-4-3-9-24-12-14)22-25-17-7-6-16(23)11-20(17)30-22/h3-12H,13H2,1-2H3 |
Standard InChIKey | PYWXELZFNSAUKW-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Br)OC |
Solubility | not available |
PubChem Compound | 16802779 |
Last Modified | Aug 17 2023 |
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